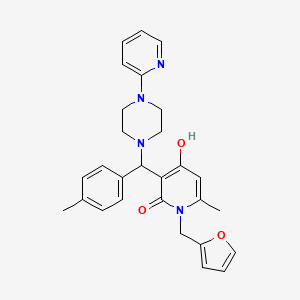

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one

Description

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a structurally complex pyridin-2(1H)-one derivative. Its core pyridinone scaffold is substituted with a furan-2-ylmethyl group at position 1, a hydroxyl group at position 4, and a methyl group at position 4. The position 3 substituent comprises a hybrid structure combining a p-tolyl group and a 4-(pyridin-2-yl)piperazinyl moiety.

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-20-8-10-22(11-9-20)27(31-15-13-30(14-16-31)25-7-3-4-12-29-25)26-24(33)18-21(2)32(28(26)34)19-23-6-5-17-35-23/h3-12,17-18,27,33H,13-16,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDSTCSZRMCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one, with the CAS number 897620-62-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 457.5 g/mol. The structure features a complex arrangement that includes furan and pyridine moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N5O3 |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 897620-62-1 |

Pharmacological Activity

Recent research indicates that this compound exhibits significant pharmacological activities, particularly in the context of cancer therapy and neuropharmacology.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to or including this structure. For instance, derivatives with similar functional groups have shown promising results in inhibiting cancer cell proliferation. A study highlighted that imidazole derivatives demonstrated IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa cells . While specific data on the compound is limited, its structural analogs suggest potential efficacy against cancer.

The proposed mechanism of action for similar compounds often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, compounds targeting the PD-1/PD-L1 interaction have been shown to modulate immune responses effectively, leading to enhanced antitumor activity . The presence of piperazine and pyridine groups in this compound may enhance its ability to interact with biological targets involved in these pathways.

Case Studies

While direct case studies on this specific compound are sparse, related research provides insights into its potential applications:

- Study on Imidazole Derivatives : A review summarized the biological activity of imidazole derivatives as anticancer agents, noting their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, which could be relevant for understanding the activity of our compound .

- PD-L1 Inhibitors : Research on small molecules targeting PD-L1 has demonstrated that modifications in chemical structure significantly affect biological activity. This suggests that similar modifications in our compound could yield potent inhibitors .

Toxicity and Selectivity

Toxicity profiles for compounds structurally related to this compound indicate a need for careful evaluation. Many compounds within this class exhibit selectivity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications . Further studies are necessary to ascertain the toxicity levels and selectivity of this specific compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyridinone/pyridazinone derivatives:

Key Observations:

Structural Diversity: The target compound’s pyridin-2(1H)-one core differentiates it from pyrrolopyridine () and pyridazinone () analogs. The hydroxyl group at position 4 enhances polarity compared to methoxy or trifluoromethyl substituents in other compounds .

Synthetic Complexity :

- Pyridin-2(1H)-one derivatives in were synthesized via methods C and D with yields ranging from 19% to 67%, suggesting that the target compound’s synthesis may require optimized conditions due to its hybrid substituents .

Pharmacological Potential: While the target compound lacks direct bioactivity data, its structural analogs in demonstrated analgesic effects in rodent models. The furan and piperazinyl groups may synergize to enhance central nervous system (CNS) penetration . In contrast, pyridazinone derivatives () prioritize crystallographic stability over bioactivity, highlighting functional divergence based on core structure .

Critical Analysis of Substituent Effects

- Furan-2-ylmethyl Group : This moiety, present in the target compound and ’s 4q (6-(furan-2-yl) analog), is associated with improved metabolic stability compared to purely aliphatic substituents. However, its electron-rich nature may reduce solubility .

- Piperazinyl-p-tolyl Hybrid : This substituent is unique to the target compound. Piperazinyl groups are common in neuroactive drugs (e.g., antipsychotics), while p-tolyl may enhance lipophilicity and blood-brain barrier penetration .

Q & A

Q. Q1. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The synthesis of structurally analogous piperazine-pyridinone derivatives typically involves multi-step reactions:

- Step 1 : Formation of the pyridinone core via cyclization or condensation reactions, often using ethyl acetoacetate derivatives as precursors .

- Step 2 : Introduction of the piperazine-p-tolylmethyl side chain via nucleophilic substitution or Mannich reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) .

- Step 3 : Functionalization of the furan-2-ylmethyl group using alkylation or coupling reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

Optimization : Yield improvements (≥70%) require precise stoichiometric ratios, solvent purity, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing pyridin-2-yl vs. pyridin-3-yl piperazine groups) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₂₈H₃₁N₃O₃: ~458.2435) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced Research Questions

Q. Q3. How does the 3D conformation of this compound influence its binding affinity to biological targets?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Schrödinger or GROMACS to model interactions with receptors (e.g., dopamine D₂ or serotonin 5-HT₁A). Focus on the piperazine moiety’s flexibility and hydrogen bonding with the hydroxy group .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding poses. Note: Hydrophobic interactions from the p-tolyl group may enhance binding pocket occupancy .

Q. Q4. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer :

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., fluorophenyl vs. chlorophenyl analogs). For example, fluorinated derivatives in showed higher CNS activity than non-fluorinated analogs in due to enhanced bioavailability .

- In Vitro/In Vivo Correlation : Validate discrepancies using standardized assays (e.g., cAMP inhibition for GPCR activity) and animal models (e.g., Sprague-Dawley rats for pharmacokinetics) .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer :

- Key Modifications :

- Piperazine Substituents : Replace pyridin-2-yl with pyridin-4-yl to alter receptor selectivity (e.g., α1-adrenergic vs. histamine H₁) .

- Furan vs. Thiophene : Swap furan-2-ylmethyl with thiophene to assess π-π stacking effects .

- Pharmacophore Mapping : Use software like MOE to identify critical hydrogen bond donors (e.g., 4-hydroxy group) and hydrophobic regions (p-tolyl) .

Experimental Design and Data Analysis

Q. Q6. What in vitro assays are suitable for evaluating this compound’s potential in neurological disorders?

Methodological Answer :

Q. Q7. How can computational methods predict metabolic stability and toxicity?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.